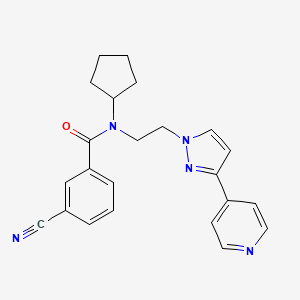![molecular formula C22H22N4O4S2 B2463992 5-(3,5-dimethoxybenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1021045-30-6](/img/structure/B2463992.png)
5-(3,5-dimethoxybenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(3,5-dimethoxybenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one” is a complex organic molecule. It contains several functional groups, including a morpholino group, a thiophene ring, a thiazolo[4,5-d]pyridazin-4(5H)-one group, and a 3,5-dimethoxybenzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The morpholino group, for example, would introduce a degree of polarity to the molecule, while the thiophene and thiazolo[4,5-d]pyridazin-4(5H)-one rings would contribute to the compound’s aromaticity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups and aromatic rings. For instance, the thiophene ring is known to undergo reactions such as halogenation, oxidation, and metal-catalyzed cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholino group and the aromatic rings could impact the compound’s solubility, while the 3,5-dimethoxybenzyl group could influence its reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
This compound is part of a series of novel 2-(N-pyrrolidino, N-piperidino or N-morpholino)-7-phenyl-[1,3]thiazolo[4,5-d]pyridazinones, which have been synthesized and tested for their in vivo analgesic and anti-inflammatory activities. These compounds, characterized by 1H-NMR, 13C-NMR spectroscopy, and liquid chromatography–mass spectrometry, show promise in the field of pain management and inflammation treatment (Demchenko et al., 2015).
Antimicrobial Applications
A study on the synthesis of novel isoxazolo[4,5-d]pyridazines and related thiazolo[4,5-d]pyridazines, including this compound, reveals their potential as antimicrobial agents. The compounds displayed a broad spectrum of antibacterial activity, with a greater inhibitory effect on Gram-positive strains compared to Gram-negative ones. They also showed appreciable growth inhibitory activity against Candida albicans fungus (Faidallah et al., 2013).
Anticancer and Antiproliferative Properties
Research indicates that derivatives of 1,3,4-thiadiazole, including this compound, have significant biological activities. Some derivatives have shown high DNA protective ability against oxidative stress and strong antimicrobial activity against specific pathogens. One derivative, in particular, exhibited cytotoxicity on cancer cell lines, suggesting potential applications in cancer therapy (Gür et al., 2020).
Analgesic Effects
The analgesic activity of [1,3]thiazolo[4,5-d]pyridazine-4(5h)-ones, related to this compound, was investigated in vivo. Electron donor substituents in these compounds have been found to enhance their analgesic effect, making them candidates for pain relief medication development (Demchenko et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[(3,5-dimethoxyphenyl)methyl]-2-morpholin-4-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S2/c1-28-15-10-14(11-16(12-15)29-2)13-26-21(27)19-20(18(24-26)17-4-3-9-31-17)32-22(23-19)25-5-7-30-8-6-25/h3-4,9-12H,5-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMCFANBIXAGNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCOCC5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-dimethoxybenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

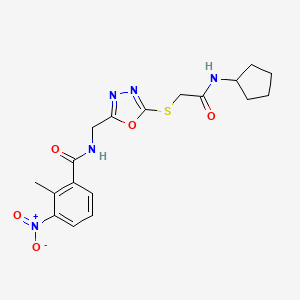
![Methyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2463912.png)

![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2463914.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-phenylpropanamide](/img/structure/B2463916.png)
![2-Cyclopentylsulfanyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]acetamide](/img/structure/B2463917.png)
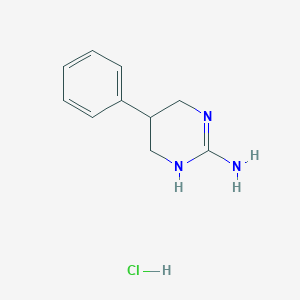
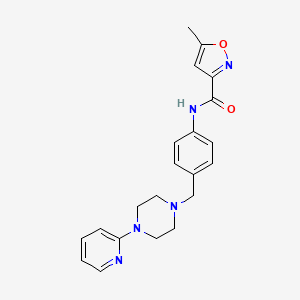
![Ethyl 2-[3-(3-methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2463922.png)
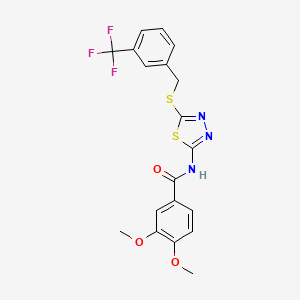
![4-chloro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide](/img/structure/B2463926.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2463928.png)
